molecular formula C4H4N4O3 B1291285 4-Amino-5-nitropyridazin-3-ol CAS No. 6381-47-1

4-Amino-5-nitropyridazin-3-ol

Cat. No. B1291285
CAS RN: 6381-47-1
M. Wt: 156.1 g/mol
InChI Key: ZLLZXWINJFUJIP-UHFFFAOYSA-N
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Description

The compound 4-Amino-5-nitropyridazin-3-ol is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes nitrogen atoms at positions 1 and 2 in the ring. While the provided papers do not directly discuss 4-Amino-5-nitropyridazin-3-ol, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related nitropyrazoles and aminopyridines has been explored in the literature. For instance, the synthesis of 5-amino-3,4-dinitropyrazole from methyl-nitropyrazoles involves a Hofmann rearrangement of nitropyrazolecarboxamides . Similarly, 4-aminopyridines can be synthesized through ring transformation reactions involving 3-methyl-5-nitropyrimidin-4(3H)-one and enaminones . These methods suggest that the synthesis of 4-Amino-5-nitropyridazin-3-ol could potentially be achieved through similar pathways, involving nitration and amination steps.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of 4-nitroso-5-aminopyrazole and its salts revealed the presence of amino/nitroso tautomers and highlighted the importance of NH...O=N hydrogen bonding . Additionally, the structure of 4′-amino-2,2′:6′,2″-terpyridine was rationalized based on hydrogen bonding between amino protons and nitrogen atoms . These findings suggest that 4-Amino-5-nitropyridazin-3-ol may also exhibit tautomerism and specific hydrogen bonding patterns that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes a variety of transformations. For instance, 5-amino-3,4-dinitropyrazole undergoes N-arylation, N-nitration, and annulation reactions, leading to the formation of various heterocyclic derivatives . This indicates that 4-Amino-5-nitropyridazin-3-ol might also participate in similar reactions, potentially leading to the synthesis of novel pyridazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectral methods, such as UV and NMR spectroscopy . These methods can provide information on the basicity of amino groups and the electronic structure of the compounds. The properties of iron(II) and ruthenium(II) complexes with related ligands have also been investigated, which could suggest that 4-Amino-5-nitropyridazin-3-ol might form metal complexes with interesting chemical and electrochemical properties .

Scientific Research Applications

Selective Amination and Derivative Synthesis

Research has shown that nitropyridines, including compounds structurally related to "4-Amino-5-nitropyridazin-3-ol," can undergo selective vicarious nucleophilic amination. This process allows for the preparation of various substituted amino nitropyridines, which are crucial intermediates in organic synthesis. Bakke, Svensen, and Trevisan (2001) developed a method for the selective amination of 3-nitropyridines to produce 2-amino-5-nitropyridines with moderate to good yields, demonstrating the utility of these compounds in synthesizing complex molecules Selective vicarious nucleophilic amination of 3-nitropyridines.

Fluorescent Probes for Metal Detection

Singh et al. (2020) designed 2-aminoethylpyridine-based fluorescent compounds for sensing metal ions, such as Fe3+ and Hg2+, in aqueous media. This research highlights the potential application of "4-Amino-5-nitropyridazin-3-ol" derivatives in environmental monitoring and bioimaging Development of aminoethylpyridine based N,N,N,O-donor fluorescent probes for the detection of Fe3+ and Hg2+ in aqueous media.

Catalysis and Material Science

Nasrollahzadeh et al. (2020) reviewed the role of graphene-based catalysts in the reduction of nitro compounds to amines, including those related to "4-Amino-5-nitropyridazin-3-ol." These catalysts are essential for synthesizing amines, which have wide-ranging applications in producing pharmaceuticals, dyes, and polymers Recent progresses in graphene-based (photo)catalysts for reduction of nitro compounds.

Antimicrobial and Anti-inflammatory Applications

The synthesis and characterization of compounds derived from "4-Amino-5-nitropyridazin-3-ol" and similar structures have been explored for their antimicrobial and anti-inflammatory properties. Devi, Yadav, and Singh (2019) reported on diorganotin(IV) complexes with potential applications in medicinal chemistry due to their promising antimicrobial activity Synthesis, characterisation, in vitro antimicrobial, antioxidant and anti-inflammatory activities of diorganotin(IV) complexes derived from salicylaldehyde Schiff bases.

Molecular and Crystal Structure Studies

The molecular and crystal structures of nitropyridine derivatives have been extensively studied to understand their chemical behavior and potential applications further. Bryndal et al. (2012) investigated the structures, vibrational studies, and quantum chemical calculations of nitro derivatives of amino methylpyridine, providing insight into the molecular behavior of these compounds Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine.

Safety And Hazards

The safety data sheet for “4-Amino-5-nitropyridazin-3-ol” provides information about its safety and hazards . It’s important to handle this compound with care and follow the safety guidelines provided.

properties

IUPAC Name

5-amino-4-nitro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-7-4(3)9/h1H,(H2,5,6)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLZXWINJFUJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618407
Record name 4-Amino-5-nitropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-nitropyridazin-3-ol

CAS RN

6381-47-1
Record name 4-Amino-5-nitropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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